molecular formula C8H5Br2N B1370555 4-Bromo-2-(bromomethyl)benzonitrile CAS No. 457051-12-6

4-Bromo-2-(bromomethyl)benzonitrile

Cat. No.: B1370555
CAS No.: 457051-12-6
M. Wt: 274.94 g/mol
InChI Key: ULNJVDVXYVPGMB-UHFFFAOYSA-N
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Description

4-Bromo-2-(bromomethyl)benzonitrile is an organic compound with the molecular formula C8H5Br2N. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine atoms at the 4th and 2nd positions, and a nitrile group at the 1st position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage. It may cause respiratory irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Biochemical Analysis

Biochemical Properties

4-Bromo-2-(bromomethyl)benzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of ligands containing chelating groups. It interacts with various enzymes, proteins, and other biomolecules. For instance, it reacts with 2H-tetrazole in the presence of potassium hydroxide to yield 4-[(2H-tetrazol-2-yl)methyl]benzonitrile . This interaction highlights its utility in creating complex biochemical structures.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular behavior and metabolic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, its reaction with 2H-tetrazole involves the formation of a chelating group, which can bind to metal ions and influence enzymatic activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to variations in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity, while higher doses can lead to adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its biochemical activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization determines its interactions with other biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-(bromomethyl)benzonitrile can be synthesized through a multi-step reaction process. One common method involves the bromination of 2-(bromomethyl)benzonitrile using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane at low temperatures . Another method involves the reaction of 4-bromo-2-fluorobenzonitrile with bromine in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(bromomethyl)benzonitrile involves its ability to participate in nucleophilic substitution and condensation reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds . This reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(bromomethyl)benzonitrile is unique due to the presence of two bromine atoms at different positions on the benzene ring, which allows for diverse reactivity and the formation of complex structures. This dual substitution pattern provides more opportunities for chemical modifications and applications in various fields.

Properties

IUPAC Name

4-bromo-2-(bromomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNJVDVXYVPGMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred mixture of 4-Bromo-2-methyl-benzonitrile (5.00 g, 25.5 mmol) in CCl4 (40 mL) under argon was added N-bromosuccinamide (5.00 g, 28.1 mmol) and a catalytic amount of benzoyl peroxide. This mixture was heated at 85° C. for 2 days and cooled to room temperature. The precipitate was filtered off and the cake was rinsed with CCl4 (2×10 mL). The filtrate was concentrated in vacuo to give 7.2 g crude 4-Bromo-2-bromomethyl-benzonitrile (quantitative yield) which was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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